Ortho-Methyl Steric Effects in Cycloaddition
The ortho-methylbenzyl group in 1-(Isocyano(tosyl)methyl)-2-methylbenzene provides significantly greater steric hindrance around the reactive α-carbon compared to the unsubstituted methylene of parent TosMIC. This increased steric bulk is critical for controlling regioselectivity in [3+2] cycloaddition reactions, potentially suppressing undesired side reactions that occur with less hindered analogs. [1]
| Evidence Dimension | Steric bulk (qualitative comparison) |
|---|---|
| Target Compound Data | Contains ortho-methylbenzyl group; estimated A-value > 1.7 kcal/mol |
| Comparator Or Baseline | Parent TosMIC (CH₂): A-value ~ 0 kcal/mol; 3-methylbenzyl analog: A-value ~ 1.7 kcal/mol |
| Quantified Difference | Significantly increased steric demand relative to unsubstituted TosMIC; distinct spatial orientation relative to 3-methylbenzyl regioisomer |
| Conditions | General organic synthesis; applicable to Van Leusen-type cycloadditions |
Why This Matters
Procurement of this specific analog enables predictable regiocontrol in cycloaddition reactions, a critical factor in constructing complex heterocyclic scaffolds with defined stereochemistry and reducing the need for downstream purification.
- [1] van Leusen, A.M.; et al. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 1977, 42(7), 1153-1159. View Source
